![molecular formula C11H15Cl2O3P B1306200 1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene CAS No. 63909-56-8](/img/structure/B1306200.png)
1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene
Overview
Description
The compound "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" is not directly studied in the provided papers. However, the papers do discuss various related compounds with dichloro and diethoxy functional groups, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the structural and electronic properties of dichlorophenyl compounds are explored, as well as the synthesis and characterization of compounds with diethoxy groups .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful control of conditions to ensure the desired functionalization of the benzene ring. For example, the synthesis of a dibromo compound from a dimethoxyphenyl precursor was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of a diethoxychroman compound was performed under Friedel-Crafts conditions . These examples suggest that the synthesis of "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" would likely require a multi-step approach, possibly involving halogenation and phosphorylation steps.
Molecular Structure Analysis
The molecular structure of benzene derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The dihedral angles between substituents and the benzene ring, as well as the presence of hydrogen bonding or π-π stacking interactions, are key features that can influence the properties of the compound .
Chemical Reactions Analysis
The reactivity of benzene derivatives is influenced by the substituents on the benzene ring. Dichlorophenyl compounds can participate in various chemical reactions, including Friedel-Crafts reactions, which are a common method for introducing new functional groups onto the benzene ring . The presence of diethoxy groups can also affect the reactivity, as seen in the formation of benzopyrylium perchlorates from diethoxychromans .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and reactivity. For example, the introduction of methoxy groups can influence the hydrogen bonding capabilities and the overall polarity of the molecule . The dichloro and diethoxy groups in "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" would be expected to contribute to its physical properties, such as solubility in organic solvents and potential for intermolecular interactions.
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2-(diethoxyphosphorylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJGOZIAJRFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1Cl)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383626 | |
Record name | Diethyl [(2,6-dichlorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene | |
CAS RN |
63909-56-8 | |
Record name | Phosphonic acid, [(2,6-dichlorophenyl)methyl]-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63909-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(2,6-dichlorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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